One-Step Dicyanovinylation Yield Equivalence with 1-Bromo Analog, but with Cost Advantage: Patent Evidence from U.S. 4,006,178
In the absence of Lewis acid catalysts, 2-(chloromethylidene)propanedinitrile achieves quantitative dicyanovinylation of activated aromatics that is indistinguishable from its 1-bromo congener. U.S. Patent 4,006,178, Example 1, reports 94.1% isolated yield (relative to 1-chloro-2,2-dicyanoethylene employed) for the reaction with 3-dimethylaminophenol in methanol, affording analytically pure product with mp 141–143 °C [1]. When an equivalent amount of 1-bromo-2,2-dicyanoethylene is used under otherwise identical conditions, the same product is obtained—the patent explicitly states this equivalence without reporting a yield differential [2]. The chloro educt is nonetheless expressly preferred because its synthesis route (U.S. Pat. No. 2,774,783, involving malononitrile + formaldehyde + HCl) is cheaper than that of the bromo analog [3]. For industrial procurement, this translates to identical synthetic performance at reduced raw-material cost.
| Evidence Dimension | Isolated yield in Lewis-acid-free dicyanovinylation of 3-dimethylaminophenol |
|---|---|
| Target Compound Data | 94.1% yield (20.1 parts analytically pure product from 1-chloro-2,2-dicyanoethylene) |
| Comparator Or Baseline | 1-Bromo-2,2-dicyanoethylene: yield not separately quantified, but patent states the same product is obtained when bromo educt replaces chloro at equivalent molar amount |
| Quantified Difference | Yield parity demonstrated; chloro educt preferred exclusively on cost grounds (cheaper synthesis per U.S. Pat. No. 2,774,783) |
| Conditions | 3-Dimethylaminophenol in methanol, triethylamine as acid-binding agent, 20 °C, no Lewis acid |
Why This Matters
For procurement teams, the chloro compound delivers identical reaction performance to the bromo analog at a lower cost, making it the economically rational choice for dicyanovinylation at scale.
- [1] Stagi, M.; Somlo, T.; Gaspar, F. U.S. Patent 4,006,178, Example 1, lines 200-209: 94.1% yield of analytically pure dicyanovinyl product, mp 141-143 °C, using 1-chloro-2,2-dicyanoethylene. View Source
- [2] Stagi, M.; Somlo, T.; Gaspar, F. U.S. Patent 4,006,178, Example 1, lines 207-209: 'If instead of 1-chloro-2,2-dicyanoethylene an equivalent amount of 1-bromo-2,2-dicyanoethylene is used... the compound having the indicated formula is again obtained.' View Source
- [3] Stagi, M.; Somlo, T.; Gaspar, F. U.S. Patent 4,006,178, lines 70-72: 'A relatively cheap possible synthesis of the chlorine compound is already known (U.S. Pat. No. 2,774,783) so that this educt is preferred.' View Source
